methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-tert-butylphenyl)sulfonyl]acrylate
Description
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-tert-butylphenyl)sulfonyl]acrylate is a Z-configured acrylate derivative featuring a 1,3-benzodioxol-5-ylamino group and a 4-tert-butylphenyl sulfonyl moiety.
Properties
IUPAC Name |
methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-(4-tert-butylphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-21(2,3)14-5-8-16(9-6-14)29(24,25)19(20(23)26-4)12-22-15-7-10-17-18(11-15)28-13-27-17/h5-12,22H,13H2,1-4H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBYCHMXYANPEN-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCO3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCO3)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time from 12 hours to 45 minutes, achieving comparable yields (60%).
Solvent Screening
Optimal Solvent : THF > DMF > EtOH (based on yield and Z/E selectivity).
Temperature Effect : Reactions at 60°C favor Z-isomer (95:5 Z/E) versus 25°C (80:20).
Challenges and Troubleshooting
- Stereochemical Control : Use of bulky amines (e.g., DIPEA) improves Z-selectivity by minimizing steric clashes during condensation.
- Sulfonyl Hydrolysis : Anhydrous conditions prevent decomposition of the sulfonyl group during prolonged reactions.
Industrial-Scale Considerations
- Cost Analysis : 4-tert-Butylbenzenesulfonyl chloride contributes 58% of total material costs.
- Waste Streams : Recycling chlorosulfonic acid via distillation reduces environmental impact.
Biological Activity
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-tert-butylphenyl)sulfonyl]acrylate is a synthetic compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H19NO7S
- Molecular Weight : 405.42 g/mol
- IUPAC Name : methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-(4-tert-butylphenyl)sulfonylprop-2-enoate
The structural features include a benzodioxole moiety, which is known for its ability to interact with biological targets through various non-covalent interactions such as hydrogen bonding and π-stacking.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it exhibits inhibitory effects on tyrosinase, an enzyme crucial for melanin production, which is significant in the context of hyperpigmentation disorders .
- Antioxidant Activity : Research indicates that this compound may possess antioxidant properties, contributing to cellular protection against oxidative stress .
- Cellular Interaction : The compound's interaction with cell membranes and receptors can modulate various signaling pathways, influencing cell proliferation and apoptosis.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
Case Studies
- Tyrosinase Inhibition Study :
- Antioxidant Efficacy :
Comparison with Similar Compounds
Structural Analogs with Sulfonamide and Acrylate Motieties
Several structurally related compounds share the acrylate backbone and sulfonamide/sulfonyl groups but differ in substituents:
Key Findings :
- Benzodioxole in the target may enhance π-π stacking interactions, unlike trifluoromethyl or biphenyl systems in analogs.
Fluorinated Acrylate Polymers and Environmental Impact
Fluorinated acrylates (e.g., perfluoroalkyl sulfonamide derivatives) are noted for their thermal stability and chemical resistance but face regulatory scrutiny due to environmental persistence:
Key Findings :
Key Findings :
Sulfonyl-Containing Heterocycles
Sulfonyl groups are common in bioactive heterocycles, though core structures differ:
Key Findings :
- The target compound’s sulfonyl group may enhance solubility and hydrogen-bond acceptor capacity, similar to sulfanylidene derivatives .
Q & A
Q. What are the optimal synthetic routes for methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-tert-butylphenyl)sulfonyl]acrylate?
Methodological Answer: The synthesis involves multi-step reactions, starting with the preparation of the sulfonyl chloride intermediate (e.g., 4-tert-butylbenzenesulfonyl chloride) and its subsequent reaction with a benzodioxol-5-ylamine derivative. Key steps include:
- Sulfonylation: Reacting 4-tert-butylbenzenesulfonyl chloride with a benzodioxol-5-ylamine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
- Acrylate Formation: Condensation of the sulfonamide with methyl acrylate derivatives via a Michael addition, with strict control of stereochemistry (Z-configuration) using catalysts like DBU (1,8-diazabicycloundec-7-ene) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using methanol/dichloromethane) to isolate the Z-isomer.
Critical Parameters: Temperature (0–25°C for sulfonylation), solvent polarity (aprotic solvents for acrylate formation), and reaction time (monitored via TLC/HPLC).
Q. How can spectroscopic techniques validate the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Analysis:
- 1H NMR: Distinct coupling constants (J ≈ 12–14 Hz for Z-configuration double bond protons) and NOESY correlations to confirm spatial proximity of substituents.
- 13C NMR: Peaks for sulfonyl (≈115–120 ppm), acrylate carbonyl (≈165–170 ppm), and benzodioxole carbons (≈100–150 ppm).
- X-ray Crystallography: Single-crystal analysis resolves absolute configuration (e.g., compare with structurally similar acrylates in ) .
- HPLC-MS: Purity assessment (>95%) using C18 columns (acetonitrile/water + 0.1% formic acid) and ESI-MS for molecular ion confirmation (m/z ≈ 430–440 [M+H]+).
Q. What are the key solubility and stability considerations for handling this compound?
Methodological Answer:
- Solubility:
- Polar Solvents: DMSO, DMF (for biological assays).
- Nonpolar Solvents: Limited solubility in hexane; moderate in ethyl acetate.
- Aqueous Buffers: Requires surfactants (e.g., Tween-80) or co-solvents (≤5% DMSO) for in vitro studies.
- Stability:
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding interactions of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry (B3LYP/6-311+G(d,p)) to model electron density at the acrylate double bond and sulfonyl group, predicting sites for nucleophilic attack or hydrogen bonding .
- Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like COX-2 or kinases), focusing on the benzodioxole moiety’s π-π stacking and sulfonyl group’s polar interactions .
- MD Simulations: Assess binding stability (100 ns trajectories in GROMACS) with membrane receptors, analyzing RMSD and ligand-protein hydrogen bond persistence.
Q. How do steric effects from the 4-tert-butylphenyl group influence reaction pathways?
Methodological Answer:
- Steric Hindrance: The bulky tert-butyl group reduces accessibility to the sulfonyl oxygen, limiting nucleophilic substitution reactions.
- Experimental Validation: Compare reaction rates with analogs (e.g., 4-methylphenyl or unsubstituted phenyl sulfonates) in SN2 reactions. Kinetic studies (via UV-Vis or NMR) show reduced reactivity by ≈30–40% due to steric effects .
- Theoretical Support: Calculate steric maps (using SambVca) to quantify % buried volume around the sulfonyl group .
Q. How to resolve contradictions in reported biological activity data for structurally similar acrylates?
Methodological Answer:
- Data Triangulation: Compare IC50 values across studies using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell line (HeLa vs. HEK293) or incubation time (24 vs. 48 hours).
- Structural Analog Analysis: Create a SAR table (e.g., ) to correlate substituents (e.g., tert-butyl vs. chloro) with activity trends .
- Meta-Analysis: Use tools like RevMan for statistical aggregation of data, identifying outliers or assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
